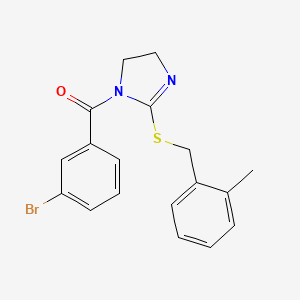

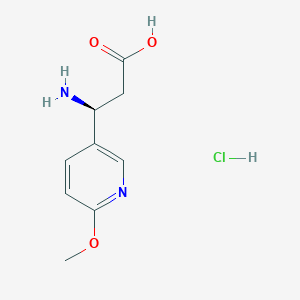

![molecular formula C22H28ClNO B2609547 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone CAS No. 400085-08-7](/img/structure/B2609547.png)

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone (2-CPE) is a synthetic compound with a wide range of applications in scientific research. It is a cyclic ketone derived from 2-chlorobenzophenone and 1-pyrrolidine, and is widely used as a model compound to study the structure and function of biologically active molecules. 2-CPE has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a number of interesting properties.

科学的研究の応用

Environmental Impact and Toxicology

Endocrine Disruption and Mitochondrial Impact : Research has shown that certain chlorophenyl compounds, like DDT and its metabolite DDE, can act as endocrine disruptors in humans and wildlife. These compounds have been linked to reproductive and immune system impacts through estrogen-disrupting actions. Additionally, studies suggest these compounds may directly affect mitochondrial function and the apoptosis pathway, proposing a hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).

Aquatic Environmental Impact : An extensive review of the scientific data on chlorophenols (including 2-chlorophenol and others) evaluated their moderate toxic effects on mammalian and aquatic life. The study emphasized the persistence of these compounds in the environment depending on the presence of biodegrading microflora, highlighting their strong organoleptic effect (Krijgsheld & Gen, 1986).

Bioremediation and Environmental Treatment

- DDT Biodegradation : Despite the restriction of DDT in many countries, its persistence in the environment continues to pose health risks. Biodegradation, particularly through bacterial and fungal action, offers a promising method for reducing soil concentrations of DDT and related compounds in a cost-effective manner. Factors influencing the efficacy of biodegradation include soil microflora composition, bioavailability, and environmental conditions (Foght et al., 2001).

Chemical Properties and Synthesis

Adamantylated Nucleic Bases : A review of adamantyl-containing nucleic bases and related compounds highlighted the interest in creating highly effective and selective drugs. The synthesis and chemical properties of these compounds, including their biological activity prospects, were discussed, indicating a promising direction for further research (Shokova & Kovalev, 2013).

Pesticide Industry Wastewater Treatment : The pesticide production industry generates wastewater containing toxic pollutants, including various chlorophenyl compounds. The combination of biological processes and granular activated carbon has been identified as a widely used treatment method for high-strength wastewaters rich in recalcitrant compounds, showing potential for creating high-quality effluents (Goodwin et al., 2018).

特性

IUPAC Name |

2-[2-(4-chlorophenyl)-2-adamantyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO/c23-20-5-3-17(4-6-20)22(14-21(25)24-7-1-2-8-24)18-10-15-9-16(12-18)13-19(22)11-15/h3-6,15-16,18-19H,1-2,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTXBTAVWLQQMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2609466.png)

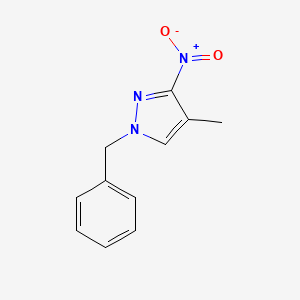

![1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide](/img/structure/B2609469.png)

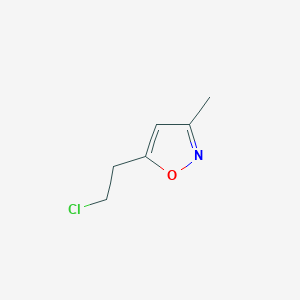

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2609476.png)

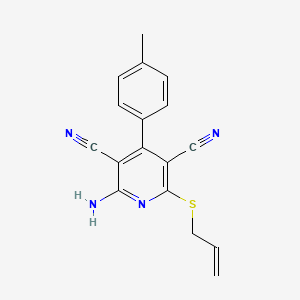

![3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2609482.png)

![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)